molecular formula C18H15FN6O B2666635 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine CAS No. 899950-04-0

1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

Cat. No. B2666635
CAS RN: 899950-04-0
M. Wt: 350.357
InChI Key: DGFPXTKJZSONSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C18H15FN6O and its molecular weight is 350.357. The purity is usually 95%.
BenchChem offers high-quality 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave-Assisted Synthesis of Hybrid Molecules

Research by Başoğlu et al. (2013) focused on synthesizing hybrid molecules containing penicillanic or cephalosporanic acid moieties with antimicrobial, antilipase, and antiurease activities, showcasing the versatility of similar compounds in developing new antimicrobial agents (Basoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial Activities of Triazole Derivatives

A study by Bektaş et al. (2007) on the synthesis and antimicrobial activities of new 1,2,4-triazole derivatives further illustrates the potential of such compounds in addressing various microbial threats, highlighting their significant role in pharmaceutical research (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Carbazole Derivatives for Anticancer Activity

Sharma et al. (2014) synthesized a series of carbazole derivatives, demonstrating significant antibacterial, antifungal, and anticancer activities, particularly against Human Breast Cancer Cell Line MCF7. This study underscores the potential of such compounds in the development of new anticancer therapies (Sharma, Kumar, & Pathak, 2014).

Antimicrobial Activity of Isonicotinic Acid Hydrazide Derivatives

Bayrak et al. (2009) explored the synthesis of new 1,2,4-triazoles starting from isonicotinic acid hydrazide, revealing good to moderate antimicrobial activity among the synthesized compounds. This study contributes to the understanding of the chemical's role in developing antimicrobial agents (Bayrak, Demirbaş, Demirbas, & Karaoglu, 2009).

properties

IUPAC Name

3-(2-ethylphenyl)-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN6O/c1-2-11-5-3-4-6-14(11)25-16(20)15(22-24-25)18-21-17(23-26-18)12-7-9-13(19)10-8-12/h3-10H,2,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGFPXTKJZSONSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1N2C(=C(N=N2)C3=NC(=NO3)C4=CC=C(C=C4)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethylphenyl)-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine

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